Molecular Weight and Heavy Atom Count Versus IBR2: Impact on Permeability and Binding Site Accommodation
The target compound (MW 457.50 g/mol, 33 heavy atoms) is 14.2% heavier than IBR2 (MW 400.49 g/mol, 28 heavy atoms) and carries five hydrogen‑bond acceptors (vs. two in IBR2), directly impacting permeability and target‑site steric fit [1]. The higher molecular weight and polar surface area (TPSA 107 Ų for 301332-57-0 vs. an estimated 55 Ų for IBR2) place the target compound closer to the upper limits of CNS drug‑likeness guidelines, making it less suitable for blood‑brain‑barrier penetration but potentially advantageous for peripheral or tumor‑targeted applications where enhanced aqueous solubility of the sulfonamide/nitro combination is desired [1].
| Evidence Dimension | Physicochemical properties (MW, HBA, TPSA) |
|---|---|
| Target Compound Data | MW 457.50 g/mol, 5 HBA, TPSA 107 Ų, XLogP3 4.8, 33 heavy atoms |
| Comparator Or Baseline | IBR2 (CAS 313526-24-8): MW 400.49 g/mol, 2 HBA, TPSA ~55 Ų, 28 heavy atoms |
| Quantified Difference | ΔMW = +57.01 (+14.2%); ΔHBA = +3; ΔTPSA ≈ +52 Ų |
| Conditions | Computed properties from PubChem (release 2021.05.07); TPSA for IBR2 estimated from C₂₄H₂₀N₂O₂S substructure |
Why This Matters
Molecular weight and polar surface area are primary determinants of passive permeability; a 14% larger scaffold with 3 additional H‑bond acceptors will exhibit significantly different ADME behavior, eliminating IBR2 as a direct surrogate in any pharmacological study.
- [1] PubChem Compound Summaries for CID 5994751 and CID 313526-24-8, Computed Properties section. National Center for Biotechnology Information (2025). View Source
